molecular formula C14H18O B12582509 3-Methyl-1-[4-(propan-2-yl)phenyl]but-2-en-1-one CAS No. 195060-77-6

3-Methyl-1-[4-(propan-2-yl)phenyl]but-2-en-1-one

Cat. No.: B12582509
CAS No.: 195060-77-6
M. Wt: 202.29 g/mol
InChI Key: XMRNBVBKQAOMMV-UHFFFAOYSA-N
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Description

3-Methyl-1-[4-(propan-2-yl)phenyl]but-2-en-1-one is an organic compound with a complex structure that includes a phenyl ring substituted with an isopropyl group and a butenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[4-(propan-2-yl)phenyl]but-2-en-1-one typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of acetone with benzaldehyde derivatives. This reaction is catalyzed by a base such as sodium hydroxide.

    Dehydration: The aldol product undergoes dehydration to form the α,β-unsaturated ketone.

    Isopropylation: The final step involves the Friedel-Crafts alkylation of the phenyl ring with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[4-(propan-2-yl)phenyl]but-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the α,β-unsaturated ketone to the corresponding saturated ketone.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Saturated ketones.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds structurally similar to 3-Methyl-1-[4-(propan-2-yl)phenyl]but-2-en-1-one exhibit significant antimicrobial properties. Studies have shown that derivatives of α,β-unsaturated ketones can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that certain analogs displayed inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .

Antiviral Properties
The compound has also been investigated for its antiviral properties. A case study highlighted the efficacy of similar compounds as inhibitors of viral replication, particularly against RNA viruses. The mechanism involves the disruption of viral RNA polymerase activity, which is crucial for viral replication .

Anti-inflammatory Effects
In addition to antimicrobial and antiviral activities, this compound has shown promise in reducing inflammation. Research suggests that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Synthetic Organic Chemistry

Building Block for Synthesis
This compound serves as an important building block in synthetic organic chemistry. Its structure allows for various transformations, making it a versatile intermediate in the synthesis of complex organic molecules. For instance, it can be used in Michael addition reactions to form larger carbon frameworks, which are essential in the synthesis of pharmaceuticals and agrochemicals .

Diels-Alder Reactions
this compound is also utilized in Diels-Alder reactions, a key method for constructing cyclic compounds. This application is particularly valuable in the synthesis of natural products and complex organic structures .

Material Sciences

Polymer Chemistry
In material sciences, this compound has been explored for its potential use in polymer chemistry. Its reactivity allows it to participate in polymerization reactions, leading to the development of new materials with desirable properties such as increased thermal stability and mechanical strength .

Data Tables

Application AreaSpecific UseExample Studies/Findings
Medicinal ChemistryAntimicrobial agentsInhibitory effects on S. aureus, E. coli
Antiviral propertiesDisruption of RNA polymerase activity
Anti-inflammatory effectsModulation of inflammatory pathways
Synthetic Organic ChemistryBuilding block for complex synthesisVersatile intermediate in organic synthesis
Diels-Alder reactionsSynthesis of cyclic compounds
Material SciencesPolymerizationDevelopment of new materials

Case Studies

Case Study 1: Antimicrobial Activity
A study conducted on a series of α,β-unsaturated ketones revealed that modifications to the phenyl group significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that the presence of an isopropyl group at the para position improved the overall potency of the compounds tested .

Case Study 2: Antiviral Efficacy
In another investigation focusing on antiviral properties, researchers synthesized derivatives based on this compound and evaluated their effectiveness against measles virus. The results indicated a significant reduction in viral replication at low concentrations, highlighting the compound's potential as a lead structure for antiviral drug development .

Mechanism of Action

The mechanism of action of 3-Methyl-1-[4-(propan-2-yl)phenyl]but-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylbenzaldehyde: Similar structure but lacks the butenone chain.

    3-Methyl-1-phenylbut-2-en-1-one: Similar structure but lacks the isopropyl group on the phenyl ring.

    4-Isopropylacetophenone: Similar structure but lacks the double bond in the butenone chain.

Uniqueness

3-Methyl-1-[4-(propan-2-yl)phenyl]but-2-en-1-one is unique due to the combination of its isopropyl-substituted phenyl ring and the α,β-unsaturated ketone moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Biological Activity

3-Methyl-1-[4-(propan-2-yl)phenyl]but-2-en-1-one, also known as a derivative of alkyl-phenylketones, is a compound with potential biological activity. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H20O
  • Molecular Weight : 232.33 g/mol

The structural formula highlights the presence of a ketone group and an isopropyl-substituted phenyl group, which are significant for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related alkyl phenylketones have shown effectiveness against various bacterial strains. A study demonstrated that certain derivatives displayed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential as therapeutic agents in treating infections .

Antioxidant Activity

The antioxidant properties of similar compounds have been documented extensively. The presence of the phenolic group in the structure is believed to contribute to free radical scavenging abilities. A comparative analysis indicated that these compounds could effectively inhibit oxidative stress markers in cellular models, which is crucial for preventing cellular damage in various diseases .

The biological mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes linked to inflammation and infection.
  • Modulation of Cell Signaling Pathways : These compounds may interact with cellular receptors or signaling pathways that mediate responses to oxidative stress and inflammation.

Study on Antimicrobial Efficacy

A notable study focused on the synthesis and evaluation of related phenylketones for their antimicrobial properties. The results indicated that modifications in the alkyl chain significantly influenced the potency against bacterial strains, highlighting the importance of structural features in determining biological activity .

CompoundAntibacterial Activity (MIC μg/mL)
Compound A32
Compound B16
This compoundTBD

Study on Antioxidant Effects

Another research effort investigated the antioxidant capacity of phenolic compounds derived from similar structures. The findings revealed that these compounds could reduce lipid peroxidation levels in vitro, suggesting their potential application in preventing oxidative damage associated with chronic diseases .

Properties

CAS No.

195060-77-6

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

3-methyl-1-(4-propan-2-ylphenyl)but-2-en-1-one

InChI

InChI=1S/C14H18O/c1-10(2)9-14(15)13-7-5-12(6-8-13)11(3)4/h5-9,11H,1-4H3

InChI Key

XMRNBVBKQAOMMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C=C(C)C

Origin of Product

United States

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